Rapid Apoptotic Kinetics vs. C2-Ceramide in Jurkat Leukemia Cells
N-Acetylphytosphingosine (NAPS) induces apoptosis with significantly faster kinetics than C2-ceramide. In Jurkat human leukemia cells, NAPS triggered significant apoptosis within 3 hours of treatment, whereas C2-ceramide required 16 hours to produce a comparable apoptotic response [1]. This temporal advantage was accompanied by early caspase-3 and caspase-8 activation and disruption of mitochondrial membrane potential in NAPS-treated cells [2].
| Evidence Dimension | Time to significant apoptosis induction |
|---|---|
| Target Compound Data | Significant apoptosis observed at 3 hours |
| Comparator Or Baseline | C2-ceramide (N-acetylsphingosine) required 16 hours |
| Quantified Difference | NAPS induces apoptosis >5-fold faster (13-hour differential) |
| Conditions | Jurkat human leukemia T-cell line; apoptosis assessed by caspase activation and mitochondrial membrane potential disruption |
Why This Matters
Faster kinetics reduce exposure time in experimental protocols and may lower effective concentrations in time-sensitive in vitro assays.
- [1] Han Y, et al. N-acetylphytosphingosine enhances the radiosensitivity of tumor cells by increasing apoptosis. Key Eng Mater. 2005;277-279:536-541. View Source
- [2] Song J, et al. Radiosensitizing activity of N-acetylphytosphingosine in comparison with C2 ceramide. Cancer Res. 2004 Apr 1;64(7_Supplement):958. View Source
